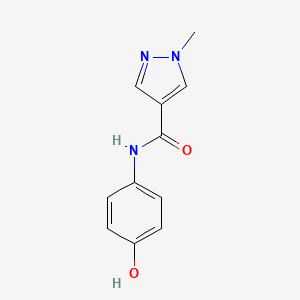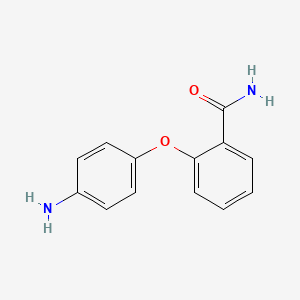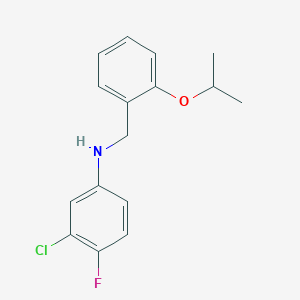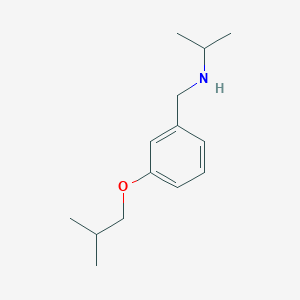
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound that has not been extensively studied. It is related to N-(4-hydroxyphenyl)glycine, also known as Glycin . Glycin is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .
Scientific Research Applications
Antiviral Activity Against Flaviviruses
4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . This includes the dengue virus (DENV), where a 4-HPR dosage regime was found to be effective in a mouse model of severe DENV infection .
Pharmacokinetic Analysis
Pharmacokinetic (PK) analysis of 4-HPR has been conducted, including single-dose oral and IV plasma concentration-time profiles in mice . This analysis suggested that effective plasma concentrations could be achieved with the clinical formulation .
Formulation Development
Research has been conducted on the development of self-emulsifying lipid-based formulations of 4-HPR to enhance its in vivo exposure . These novel lipid-based formulations achieved a >3-fold improvement in 4-HPR exposure .
Inhibition of Cytochrome P450 Metabolism
4-HPR exposure was found to be limited by both solubility and first-pass intestinal elimination but could be improved through inhibition of cytochrome P450 (CYP) metabolism . This suggests potential strategies for increasing the effectiveness of 4-HPR in clinical applications .
Inhibition of SARS-CoV-2 Entry
4-HPR has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This is achieved through a decrease in membrane fluidity in a DEGS1-independent manner .
Reactive Oxygen Species (ROS) Generation
4-HPR is a well-known ROS-inducing agent . Research has found that the decrease in SARS-CoV-2 spike protein-mediated membrane fusion and membrane fluidity by 4-HPR was due to ROS generation . This suggests that ROS production is associated with the 4-HPR inhibitory effect on SARS-CoV-2 entry .
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . It has been investigated for potential use in the treatment of various diseases .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . In vivo, Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of Fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines . All of these properties render Fenretinide an attractive candidate for breast cancer chemoprevention .
Biochemical Pathways
The biosynthesis of phenolic compounds in foods has been discussed, based on each class . The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Thus the profile of secondary metabolites differs between plant species .
Pharmacokinetics
It’s known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of fenretinide against breast cancer .
Result of Action
Fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Action Environment
The influence of Nitrification inhibitors (NIs) on gross N mineralization rate is dependent on the NI type . MHPP exhibited a moderate gross N nitrification inhibitory capacity compared with the three chemical NIs . The mechanisms of chemical and biological NIs inhibiting gross N nitrification can be partly attributed to changes in the abundance and community of ammonia oxidizers . A more comprehensive evaluation is needed to determine whether biological NIs have advantages over chemical NIs in inhibiting greenhouse gas emissions .
properties
IUPAC Name |
N-(4-hydroxyphenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-8(6-12-14)11(16)13-9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWCSZQXQBVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)



![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)